Octyl carbamate

概要

説明

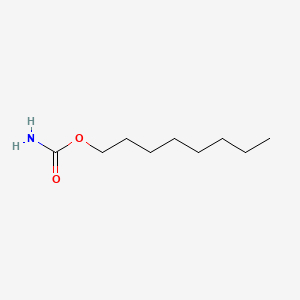

Octyl carbamate is a useful research compound. Its molecular formula is C9H19NO2 and its molecular weight is 173.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Synthesis and Modification

1.1 Starch Modification

One of the prominent applications of octyl carbamate is in the modification of starch. Research indicates that octyl amine can be coupled with starch using dimethyl carbonate as a coupling agent to produce starch carbamate. This process enhances the properties of starch, making it suitable for various industrial applications such as biodegradable plastics and food packaging materials. The reaction mechanism involves the formation of carbamate linkages, which improves the solubility and reactivity of starch in different environments .

Table 1: Properties of Starch Carbamate

| Property | Value |

|---|---|

| Degree of Substitution | 0.09 |

| Reaction Temperature | 80 °C |

| Catalyst Used | DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) |

| Solubility in DMSO | Partial |

1.2 Synthesis of Carbonates

this compound is also utilized in the synthesis of carbonates. The conversion of this compound into di-n-octyl carbonate has been explored, yielding valuable intermediates for producing dyes and crop protection agents . This application highlights its role in generating compounds that are essential for various industrial processes.

Biomedical Applications

2.1 Drug Delivery Systems

Recent studies have shown that derivatives of this compound can be developed into drug delivery systems, particularly in the form of hydrogels. These hydrogels can encapsulate drugs such as naproxen and chloroquine, allowing for controlled release in biological environments. The unique properties of this compound derivatives enhance biocompatibility and provide stimuli-responsive characteristics, making them suitable for biomedical applications such as tissue engineering and enzyme immobilization .

Table 2: Drug Delivery Characteristics

| Drug | Release Mechanism | Hydrogel Concentration | Observed Release Rate |

|---|---|---|---|

| Naproxen | pH-sensitive release | 10 mg/mL | High |

| Chloroquine | UV-Vis monitored release | 0.1 wt % | Moderate |

Material Science

3.1 Textile Applications

this compound derivatives have been applied to cotton fabrics to improve their mechanical properties, such as flex abrasion resistance and wrinkle recovery . This enhancement is crucial for developing durable textiles that meet consumer demands for both comfort and longevity.

Case Studies

Case Study 1: Starch Carbamate Formation

A study conducted on the alkylation of starch with octyl amine demonstrated that the use of dimethyl carbonate as a coupling agent significantly improved the degree of substitution compared to traditional methods using hazardous isocyanates. The resulting starch carbamate exhibited enhanced solubility and reactivity, making it a sustainable alternative for industrial applications .

Case Study 2: Hydrogel Development

In another study focusing on the development of hydrogels from this compound derivatives, researchers synthesized several compounds that formed effective gelators in various solvents. These hydrogels showed potential for drug delivery applications due to their ability to encapsulate therapeutic agents while maintaining structural integrity under physiological conditions .

化学反応の分析

Carbonylation with CO₂ and Amines

Octyl carbamate can also form via a green synthesis route using CO₂, octylamine, and alcohols under basic conditions :

Optimized Conditions :

-

Catalyst: Cs₂CO₃ (2 wt%)

-

Temperature: 140–160°C

-

Alcohol : Amine ratio: 15:1

Performance Metrics :

| Alcohol | Conversion (%) | Carbamate Yield (%) |

|---|---|---|

| Methanol | 65 | 43 |

| n-Propanol | 89 | 67 |

| n-Octanol | 95 | 81 |

Long-chain alcohols (e.g., octanol) enhance yields due to reduced acidity and improved nucleophilicity .

DMC-Mediated Coupling in Polymer Chemistry

Dimethyl carbonate (DMC) serves as a coupling agent for this compound in starch modification :

Reaction Parameters :

| Temperature (°C) | Time (h) | Degree of Substitution (DS) |

|---|---|---|

| 70 | 24 | 0.09 |

| 90 | 24 | 0.46 |

DRIFT spectroscopy confirmed carbamate linkage formation (peaks at 1702 cm⁻¹ and 1534 cm⁻¹) . XPS analysis showed nitrogen incorporation (1.12 mmol/g) and alkyl chain presence (C–C/C–H peak at 284.8 eV) .

Thermal Decomposition to Isocyanates

This compound undergoes thermolysis at elevated temperatures to regenerate isocyanates, critical for polyurethane recycling :

Thermolysis Efficiency :

| Carbamate | Temperature (°C) | MDI Yield (%) |

|---|---|---|

| Methyl carbamate | 300 | 17 |

| Butyl carbamate | 275 | 17 |

| This compound | 275 | 9.6 |

Lower yields for this compound arise from competing oligomerization and side reactions . Pressure reduction (15 mbar) minimizes alcohol retention and improves isocyanate recovery .

Cross-Linking in Polyurethane Networks

In polymer applications, this compound acts as a cross-linker via reaction with diisocyanates (e.g., MDI):

Key Properties of Cross-Linked Polymers :

-

Tensile strength: 15–25 MPa

-

Glass transition temperature (Tg): −40 to −20°C

The carbamate group enhances mechanical stability through hydrogen bonding and covalent network formation.

Hydrolysis and Stability

This compound hydrolyzes under acidic or alkaline conditions to release octanol and carbamic acid :

Hydrolysis Rates :

| pH | Half-life (25°C) |

|---|---|

| 2 | 8 hours |

| 7 | 72 hours |

| 12 | 4 hours |

Stability is highest under neutral conditions, making it suitable for controlled-release formulations .

Reactivity with Electrophiles

The carbamate nitrogen participates in alkylation and acylation reactions :

-

Alkylation :

-

Acylation :

These reactions expand its utility in synthesizing functionalized polymers and bioactive compounds .

Catalytic Rearrangements

This compound participates in Curtius-type rearrangements to form isocyanates under thermal or photolytic conditions :

This reactivity is exploited in photo-polymerization and drug delivery systems .

特性

CAS番号 |

2029-64-3 |

|---|---|

分子式 |

C9H19NO2 |

分子量 |

173.25 g/mol |

IUPAC名 |

octyl carbamate |

InChI |

InChI=1S/C9H19NO2/c1-2-3-4-5-6-7-8-12-9(10)11/h2-8H2,1H3,(H2,10,11) |

InChIキー |

YPNZTHVEMNUDND-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCOC(=O)N |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。